N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide
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Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a benzamide group, and a diethylsulfamoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The diethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the dimethylamino benzamide group through an amide coupling reaction. Common reagents used in these steps include sulfuric acid, diethylamine, and coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as automated systems for the amide coupling reaction. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole ring.
Medicine: Explored for its potential as an anti-cancer agent, given its structural similarity to other bioactive benzothiazole derivatives.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The diethylsulfamoyl group may enhance the compound’s solubility and cellular uptake, while the dimethylamino group can interact with various enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar fluorescent properties.
Benzamide: Shares the amide functional group but lacks the benzothiazole ring.
Sulfonamides: Contain the sulfonamide group but differ in the rest of the structure.
Uniqueness
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with DNA and enzymes makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-10-11-17-18(13-16)28-20(21-17)22-19(25)14-8-7-9-15(12-14)23(3)4/h7-13H,5-6H2,1-4H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCZODBATSKEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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